molecular formula C19H20Cl2N2O3 B2686036 3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide CAS No. 1259070-91-1

3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide

Cat. No. B2686036
CAS RN: 1259070-91-1
M. Wt: 395.28
InChI Key: AQUYOZGMPNBYHA-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide involves the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 leads to the disruption of these processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide is its potent antitumor activity against various cancer cell lines. This compound also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the research on 3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide. One of the directions is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Another direction is to investigate its mechanism of action further to identify potential targets for drug discovery. Additionally, the development of new synthesis methods and the optimization of existing methods can also be explored to improve the yield and purity of this compound.

Synthesis Methods

The synthesis of 3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-(4-methoxyphenyl)oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3,6-dichloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-25-14-4-2-13(3-5-14)19(8-10-26-11-9-19)12-22-18(24)17-15(20)6-7-16(21)23-17/h2-7H,8-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUYOZGMPNBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide

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